molecular formula C14H7Cl2NO2S B11691006 (4Z)-2-(2,5-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2,5-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11691006
M. Wt: 324.2 g/mol
InChI Key: NMQHOBRBQTXQLB-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(2,5-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C14H7Cl2NO2S

Molecular Weight

324.2 g/mol

IUPAC Name

(4Z)-2-(2,5-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H7Cl2NO2S/c15-8-3-4-11(16)10(6-8)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7-

InChI Key

NMQHOBRBQTXQLB-GHXNOFRVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dichlorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with an appropriate amine under acidic or basic conditions. The reaction conditions may vary, but common solvents include ethanol, methanol, or dichloromethane, and the reactions are often carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. Its structural features might be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(PYRIDIN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-2-(2,5-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern and the presence of both dichlorophenyl and thiophene moieties. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.